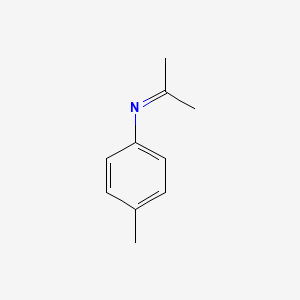

N-(4-Methylphenyl)propan-2-imine

Beschreibung

N-(4-Methylphenyl)propan-2-imine (CAS: 39058-29-2) is an organic compound with the molecular formula C₁₀H₁₃N and an average molecular mass of 147.221 g/mol . Structurally, it consists of a propan-2-imine group (CH₃–C=N–) attached to a 4-methyl-substituted benzene ring. Its monoisotopic mass is 147.104799 g/mol, and it has applications in coordination chemistry and pharmaceutical intermediates due to its ability to act as a ligand or precursor in synthesis .

Eigenschaften

CAS-Nummer |

39058-29-2 |

|---|---|

Molekularformel |

C10H13N |

Molekulargewicht |

147.22 g/mol |

IUPAC-Name |

N-(4-methylphenyl)propan-2-imine |

InChI |

InChI=1S/C10H13N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-7H,1-3H3 |

InChI-Schlüssel |

VZKGWMMSVHBTER-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N=C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(4-Methylphenyl)propan-2-imine can be synthesized through the condensation reaction of 4-methylbenzaldehyde and isopropylamine. The reaction typically involves the following steps:

Mixing the Reactants: 4-methylbenzaldehyde and isopropylamine are mixed in a suitable solvent, such as ethanol or methanol.

Acid Catalysis: An acid catalyst, such as hydrochloric acid or acetic acid, is added to the reaction mixture to facilitate the formation of the imine.

Heating: The reaction mixture is heated to reflux, typically around 60-80°C, to drive the condensation reaction to completion.

Isolation: The resulting imine is isolated by removing the solvent under reduced pressure and purifying the product through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-Methylphenyl)propan-2-imine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methylphenyl)propan-2-imine undergoes various chemical reactions, including:

Oxidation: The imine can be oxidized to form the corresponding nitrile or amide.

Reduction: Reduction of the imine can yield the corresponding amine.

Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

Oxidation: Formation of nitriles or amides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted imines or amines.

Wissenschaftliche Forschungsanwendungen

N-(4-Methylphenyl)propan-2-imine has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-Methylphenyl)propan-2-imine involves its interaction with molecular targets through the imine functional group. The C=N bond can participate in various chemical reactions, such as nucleophilic addition or condensation, which can modulate biological pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of N-(4-Methylphenyl)propan-2-imine can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis:

Substituent Effects on Physical and Crystallographic Properties

- Halogen-Substituted Analogs: Compounds such as (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (Cl-substituted) and its bromo analog (Br-substituted) exhibit similar triclinic crystal systems (space group P-1) but differ in unit cell parameters due to halogen size. For example: Cl-substituted: a = 7.9767 Å, b = 10.9517 Å, c = 16.6753 Å . Br-substituted: a = 8.0720 Å, b = 10.9334 Å, c = 16.8433 Å . The larger Br atom increases unit cell volume slightly. Both compounds show a dihedral angle of ~56° between phenyl rings, indicating significant molecular twist . Weak interactions (C–H⋯N and C–H⋯X hydrogen bonds) dominate their packing, with π–π interactions further stabilizing the lattice.

Methoxy-Substituted Analog :

1-(4-Methoxyphenyl)propan-2-amine (FDB001873) introduces a methoxy (–OCH₃) group, enhancing polarity and hydrogen-bonding capacity compared to the methyl group. This increases solubility in polar solvents but reduces thermal stability due to weaker van der Waals interactions .

Electronic and Steric Effects

- Benzoyl-Substituted Analog: N-(4-Benzoylphenyl)-2-methylpropanamide (C₁₇H₁₇NO₂, M.W. 267.32) introduces a benzoyl group, increasing steric bulk and π-system conjugation. This alters electronic properties (e.g., red-shifted UV absorption) and reduces solubility in nonpolar solvents compared to the methyl-substituted parent compound .

Table 1: Comparative Analysis of N-(4-Methylphenyl)propan-2-imine and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.